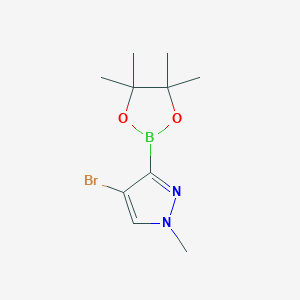

4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole” is a chemical compound with the CAS number 2377610-33-6 . It has a molecular weight of 286.96 and its IUPAC name is 4-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BBrF3N2O2/c1-9(2)10(3,4)20-12(19-9)8-6(13)7(11(14,15)16)18(5)17-8/h1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 358.6±27.0 °C and a predicted density of 1.37±0.1 g/cm3 . The pKa value is predicted to be 0.19±0.10 .Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in the synthesis of organic intermediates combining pyrazole heterocycles and borate functional groups. For example, 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was obtained through nucleophilic substitution reactions. Its structure was confirmed by FTIR, NMR spectroscopy, and MS, with its molecular structure further validated through X-ray diffraction and DFT studies. This detailed analysis reveals the compound's molecular structure characteristics and conformation, highlighting its potential in further synthetic applications (Yang et al., 2021).

Molecular Electronics and Organic Light-Emitting Devices (OLEDs)

The compound's derivatives have shown potential in molecular electronics and the development of OLEDs. For instance, its application in the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, which demonstrated a wide span of redox and emission properties, suggests its utility in the fine-tuning of electronic and photophysical properties of materials. This versatility makes it a valuable building block for constructing polymetallic architectures and exploring new avenues in OLED technology (Stagni et al., 2008).

Antibacterial and Antifungal Activities

Derivatives of 4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities. The bromination of pyrazole derivatives has led to the creation of compounds with significant antimicrobial properties, underscoring the potential of this chemical structure in the development of new therapeutic agents (Pundeer et al., 2013).

Fluorescence Brightness and Energy Transfer

The compound's utility extends to the synthesis of nanoparticles and polymers with enhanced fluorescence brightness and tunable emission properties. For example, the construction of heterodisubstituted polyfluorenes using this compound has resulted in nanoparticles exhibiting bright fluorescence with high quantum yields, applicable in bioimaging and sensor technologies (Fischer et al., 2013).

Cross-Coupling Reactions

Bulky bis(pyrazolyl)palladium complexes synthesized from derivatives of this compound have shown efficacy in Suzuki–Miyaura cross-coupling reactions. These findings illustrate the compound's role in catalyzing bond-forming reactions, crucial for constructing complex organic molecules and advancing synthetic chemistry (Ocansey et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a pyrazole derivative , and pyrazoles are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The specific mode of action for this compound would depend on its target and the biochemical context.

Properties

IUPAC Name |

4-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)8-7(12)6-14(5)13-8/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXZDCMPMKGOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BBrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline](/img/structure/B2747107.png)

![(1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2747108.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2747109.png)

![13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2747110.png)

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B2747117.png)

![2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide](/img/structure/B2747119.png)